molecular formula C10H13ClN2O B14073472 2-Chloro-3-(piperazin-1-yl)phenol

2-Chloro-3-(piperazin-1-yl)phenol

Cat. No.: B14073472
M. Wt: 212.67 g/mol
InChI Key: GHXZXENZJRVEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(piperazin-1-yl)phenol is an organic compound that features a phenol group substituted with a chlorine atom and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(piperazin-1-yl)phenol typically involves the reaction of 2-chlorophenol with piperazine under specific conditions. One common method includes:

    Starting Materials: 2-chlorophenol and piperazine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(piperazin-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the piperazine ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Modified piperazine derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-Chloro-3-(piperazin-1-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(piperazin-1-yl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The phenol group may also contribute to its biological activity by forming hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.

    4-(3-Methoxyphenyl)piperazin-1-yl derivatives: Investigated for their antiviral properties.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5 derivatives: Studied for their enzyme inhibitory activities.

Uniqueness

2-Chloro-3-(piperazin-1-yl)phenol is unique due to the presence of both a chlorine atom and a piperazine ring on the phenol structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

2-chloro-3-piperazin-1-ylphenol

InChI

InChI=1S/C10H13ClN2O/c11-10-8(2-1-3-9(10)14)13-6-4-12-5-7-13/h1-3,12,14H,4-7H2

InChI Key

GHXZXENZJRVEJC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C(=CC=C2)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.